molecular formula C15H21ClN2O B4885924 4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide

4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide

Cat. No. B4885924
M. Wt: 280.79 g/mol
InChI Key: OTQGLDHSAXRTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide, also known as A-796260, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the early 2000s as a potential analgesic drug. Since then, it has been extensively studied for its potential use in pain management and other therapeutic applications.

Mechanism of Action

4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide acts on the mu-opioid receptor by binding to it and activating the downstream signaling pathway, which leads to the inhibition of pain signals in the spinal cord and brain. This results in the relief of pain and other symptoms associated with various conditions, such as chronic pain, neuropathic pain, and cancer pain.
Biochemical and Physiological Effects:
4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to have a favorable pharmacokinetic profile, with a high oral bioavailability and a long half-life. 4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has also been shown to have a low potential for abuse and addiction, which is a major concern with other opioid drugs.

Advantages and Limitations for Lab Experiments

4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor, its favorable pharmacokinetic profile, and its low potential for abuse and addiction. However, it also has some limitations, such as its limited solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on 4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential use in combination with other analgesic drugs, and the exploration of its therapeutic potential in other conditions, such as depression and anxiety. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide and to identify any potential side effects or safety concerns.

Scientific Research Applications

4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has been extensively studied for its potential use as an analgesic drug. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has also been shown to have low affinity for other opioid receptors, such as delta and kappa receptors, which are associated with unwanted side effects.

properties

IUPAC Name

4-chloro-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-11(2)18-9-7-14(8-10-18)17-15(19)12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQGLDHSAXRTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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